molecular formula C13H15NO2 B1194529 Pyracarbolid CAS No. 24691-76-7

Pyracarbolid

Cat. No.: B1194529
CAS No.: 24691-76-7
M. Wt: 217.26 g/mol
InChI Key: YPCALTGLHFLNGA-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Pyracarbolid plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, such as pyruvate dehydrogenase and pyruvate carboxylase . These interactions are crucial for the regulation of pyruvate metabolism, which is a key component of cellular respiration and energy production. This compound’s binding to these enzymes can modulate their activity, thereby influencing the overall metabolic flux within cells.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can affect the activity of enzymes involved in glycolysis and the citric acid cycle, leading to changes in ATP production and energy balance within cells. Additionally, this compound has been shown to impact gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of genes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound binds to the active sites of enzymes such as pyruvate dehydrogenase and pyruvate carboxylase, inhibiting or activating their activity . This binding can lead to changes in the conformation of the enzymes, affecting their catalytic efficiency. Additionally, this compound can influence gene expression by binding to transcription factors and modulating their activity, leading to changes in the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in enzyme activity and gene expression . These temporal effects are important for understanding the long-term impact of this compound on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance metabolic activity and improve energy production . At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic pathways . These dosage-dependent effects are crucial for determining the therapeutic window and potential adverse effects of this compound in clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including glycolysis and the citric acid cycle . It interacts with enzymes such as pyruvate dehydrogenase and pyruvate carboxylase, which are key regulators of pyruvate metabolism . This compound’s influence on these pathways can lead to changes in metabolic flux and the levels of various metabolites, affecting overall cellular energy balance .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . It can accumulate in certain cellular compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects . The transport and distribution of this compound are essential for its activity and function within cells.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm and mitochondria, where it interacts with enzymes involved in metabolic pathways . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific cellular compartments . The subcellular localization of this compound is essential for its role in regulating cellular metabolism and energy production.

Preparation Methods

The synthesis of Pyracarbolid involves the reaction of 3,4-dihydro-6-methyl-2H-pyran-5-carboxylic acid with aniline under specific conditions. The reaction typically requires a dehydrating agent to facilitate the formation of the amide bond.

Chemical Reactions Analysis

Pyracarbolid undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

    Substitution: this compound can undergo substitution reactions, particularly at the phenyl ring, to form various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pyracarbolid has been used in scientific research primarily as a reference standard for analytical methods. It has been employed in the quantification of analytes in fruit juice samples using liquid chromatography and gas chromatography coupled to tandem mass spectrometry .

Comparison with Similar Compounds

Pyracarbolid is structurally similar to other anilide fungicides, such as carboxin and oxycarboxin. These compounds share a common mechanism of action and are used to control similar fungal diseases. this compound is unique in its specific chemical structure, which includes a 3,4-dihydro-6-methyl-2H-pyran ring fused to a carboxanilide moiety . This structural uniqueness contributes to its specific fungicidal properties.

Similar Compounds

  • Carboxin
  • Oxycarboxin
  • Benomyl
  • Thiophanate-methyl

This compound’s uniqueness lies in its specific ring structure and its systemic mode of action, which differentiates it from other fungicides in its class .

Properties

IUPAC Name

6-methyl-N-phenyl-3,4-dihydro-2H-pyran-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-10-12(8-5-9-16-10)13(15)14-11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPCALTGLHFLNGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CCCO1)C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50179432
Record name 3,4-Dihydro-6-methyl-N-phenyl-2H-pyran-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24691-76-7
Record name Pyracarbolid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24691-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyracarbolid [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024691767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dihydro-6-methyl-N-phenyl-2H-pyran-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyracarbolid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.185
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PYRACARBOLID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H294Q38GAN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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